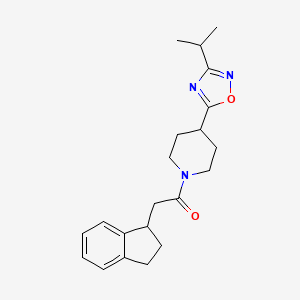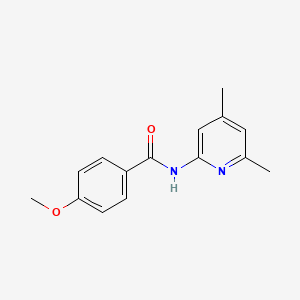
N-(1,3-diacetyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-diacetyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C14H14N2O4 and its molecular weight is 274.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.09535693 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation for Antiplasmodial Properties
A study by Mphahlele et al. (2017) describes the synthesis and evaluation of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides for potential in vitro antiplasmodial properties. This research highlights the importance of indole acetamide derivatives in developing new treatments for malaria. The study found that certain compounds exhibit low toxicity and potential biological activity against Plasmodium falciparum, showcasing the role of these compounds in medicinal chemistry (Mphahlele, M., Mmonwa, M., & Choong, Y., 2017).
Novel Synthesis of Indole Derivatives
Kametani et al. (1981) reported a novel synthesis of indole derivatives, including dihydroindoles and indoles through intramolecular nucleophilic aromatic substitution. This research contributes to the synthetic methodologies for creating indole-based compounds with potential applications in drug discovery and development (Kametani, T., Ohsawa, T., & Ihara, M., 1981).
Anti-inflammatory Drug Design
Al-Ostoot et al. (2020) conducted a study on the design-based synthesis, molecular docking analysis, and geometrical optimization of an indole acetamide derivative as an anti-inflammatory drug. This research demonstrates the compound's potential anti-inflammatory activity through in silico modeling, highlighting the applicability of indole acetamide derivatives in designing new anti-inflammatory agents (Al-Ostoot, F. H., et al., 2020).
Potent Cannabinoid Receptor Type 2 Ligands
A study by Moldovan et al. (2017) on the synthesis and preliminary biological evaluation of indol-3-yl-oxoacetamides identified potent and selective ligands for the cannabinoid receptor type 2 (CB2). This research underscores the therapeutic potential of indole acetamide derivatives in developing treatments for conditions modulated by CB2 receptors (Moldovan, R., et al., 2017).
Zukünftige Richtungen
The future directions for “N-(1,3-diacetyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide” and related compounds could involve further exploration of their biological activities and potential therapeutic applications . More research is needed to fully understand the properties and potential uses of this compound.
Eigenschaften
IUPAC Name |
N-(1,3-diacetyl-2-oxoindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8(17)14(15-9(2)18)11-6-4-5-7-12(11)16(10(3)19)13(14)20/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYQFLZZSAUBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C2=CC=CC=C2N(C1=O)C(=O)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)
![3-piperidin-1-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide](/img/structure/B5546250.png)
![[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone](/img/structure/B5546259.png)



![1-benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546283.png)


![dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)
![(1Z)-3,3-DIMETHYL-1-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B5546312.png)
![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)
![N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5546341.png)
